Michler's ketone

Catalog No.
S600213
CAS No.
90-94-8
M.F
C17H20N2O
M. Wt
268.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Michler's ketone

CAS Number

90-94-8

Product Name

Michler's ketone

IUPAC Name

bis[4-(dimethylamino)phenyl]methanone

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3

InChI Key

VVBLNCFGVYUYGU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C

Solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
0.00 M
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER
VERY SOL IN PYRIMIDINE

Synonyms

4,4'-bis(dimethylamino)benzophenone, Michler's ketone

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C

Chemical Intermediate

Michler's ketone is a valuable intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in numerous chemical reactions. Research has explored its use in creating dyes and pigments, particularly auramine derivatives National Toxicology Program (NTP), Report on Carcinogens, Fourteenth Edition. pg. 244: .

Toxicology Studies

Due to potential health concerns, Michler's ketone has been a subject of toxicology research. Studies have investigated its effects on laboratory animals. The National Toxicology Program (NTP) considers Michler's ketone to be "reasonably anticipated to be a human carcinogen" based on findings in animal studies National Toxicology Program (NTP), Report on Carcinogens, Fourteenth Edition. pg. 244: .

  • Michler's ketone is a colorless solid derivative of benzophenone [].
  • It was named after German chemist Wilhelm Michler [].
  • This compound holds importance as an intermediate in dye and pigment production (e.g., methyl violet) and as a photosensitizer in photochemical reactions [, ].

Molecular Structure Analysis

  • Michler's ketone has the chemical formula C₁₇H₂₀N₂O [].
  • Its structure consists of a central carbonyl group (C=O) flanked by two dimethylamino groups (N(CH₃)₂) attached to opposite ends of a phenyl ring (C₆H₅) [].
  • The key features are the electron-rich nature due to the dimethylamino groups and the conjugated π-electron system involving the phenyl rings and the carbonyl group [, ]. This structure contributes to its light absorption properties and reactivity.

Chemical Reactions Analysis

  • Synthesis: A common method for Michler's ketone synthesis involves the Friedel-Crafts acylation reaction between phosgene (COCl₂) and dimethylaniline (C₆H₅N(CH₃)₂) in the presence of a Lewis acid catalyst [].

Phosgene + 2 Dimethylaniline -> Michler's Ketone + 2 HCl []

  • Other Reactions: Due to its light absorption properties, Michler's ketone acts as a photosensitizer in various photochemical reactions. In these reactions, it absorbs light and transfers the energy to other molecules, initiating their reactions [].

Physical and Chemical Properties

  • Melting point: 173 °C []
  • Boiling point: 340 °C [] (decomposes)
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane []
  • Stability: Stable under normal storage conditions [].
  • Michler's ketone is classified as a suspected carcinogen and should be handled with appropriate precautions [].
  • It may cause serious eye damage and is suspected of causing genetic defects [].
  • Always consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures before working with Michler's ketone [].

Physical Description

Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992)

Color/Form

WHITE TO GREENISH LEAFLETS
LEAF IN ALCOHOL, NEEDLES IN BENZENE

XLogP3

3.9

Boiling Point

greater than 680 °F at 760 mm Hg (decomposes) (NTP, 1992)
ABOVE 360 °C WITH DECOMP

LogP

3.87 (LogP)

Melting Point

342 °F (NTP, 1992)
179.0 °C
172 °C

UNII

3Z2SN6B347

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Michler's Ketone is a white to green colored leaflet material that emits toxic fumes of nitrogen oxides when heated to decomposition. Michler's ketone is used as a chemical intermediate in making dyes and pigments, particularly auramine derivatives, for dyeing paper, textiles, and leather. Exposure to Michler's ketone affects the central nervous system. It is reasonably anticipated to be a human carcinogen. (NCI05)

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

90-94-8

Wikipedia

Michler's ketone

Biological Half Life

0.17 Days

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

CONDENSATION OF DIMETHYLANILINE WITH PHOSGENE IN THE PRESENCE OF ZINC CHLORIDE
... FROM DIMETHYLANILINE & PHOSGENE /OR/ FROM DIMETHYLANILINE, ALUMINUM CHLORIDE & CARBON TETRACHLORIDE.

General Manufacturing Information

Methanone, bis[4-(dimethylamino)phenyl]-: ACTIVE

Dates

Modify: 2023-08-15

Electronic Interactions of Michler's Ketone with DNA Bases in Synthetic Hairpins

Almaz S Jalilov, Ryan M Young, Samuel W Eaton, Michael R Wasielewski, Frederick D Lewis
PMID: 25296568   DOI: 10.1111/php.12360

Abstract

The mechanism and dynamics of photoinduced electron transfer in two families of DNA hairpins possessing Michler's ketone linkers have been investigated by means of steady state and time-resolved transient absorption and emission spectroscopies. The excited state behavior of the diol linker employed in hairpin synthesis is similar to that of Michler's ketone in methanol solution. Hairpins possessing only a Michler's ketone linker undergo fast singlet state charge separation and charge recombination with an adjacent purine base, attributed to well-stacked ground state conformations, and intersystem crossing to the triplet state, attributed to poorly stacked ground state conformations. The failure of the triplet to undergo electron transfer reactions on the 7 ns time scale of our measurements is attributed to the low triplet energy and reduction potential of the twisted triplet state. Hairpins possessing both a Michler's ketone linker and a perylenediimide base surrogate separated by four base pairs undergo photoinduced hole transport from the diimide to Michler's ketone upon excitation of the diimide. The efficiency of hole transport is dependent upon the sequence of the intervening purine bases.


Solvent effect on the vibrational spectrum of Michler's ketone. Experimental and theoretical investigations

Marta Sowula, Tomasz Misiaszek, Wojciech Bartkowiak
PMID: 24890690   DOI: 10.1016/j.saa.2014.04.143

Abstract

We examined solvent effect on the IR and Raman spectra of MK in several solvents of different polarity and proticity, for understanding of intermolecular interactions, focusing on solvent effect in detail. It has been found that change of solvent polarity has an ambiguous influence on solvatochromism of MK. We have observed that not only vibrations of carbonyl group are affected by the solvent polarity, but also mode ν(CN) and ν(CC) in IR and Raman spectra of MK. Experimental investigations have been supported by the quantum-mechanical computations to gain more insight into the solvatochromic behavior of Michler's ketone. Calculations have been carried using Kohn-Sham formulation of Density Functional Theory (DFT) and the Polarizable Continuum Model (PCM) was employed to account for solute solvent interactions.


Michler's ketone (4,4'-(dimethylamino)benzophenone)


PMID: 21105249   DOI:

Abstract




Michler's ketone

National Toxicology Program
PMID: 21860484   DOI:

Abstract




Determination of xenobiotic intrinsic clearance in freshly isolated hepatocytes from rainbow trout (Oncorhynchus mykiss) and rat and its application in bioaccumulation assessment

Xing Han, Diane L Nabb, Robert T Mingoia, Ching-Hui Yang
PMID: 17539536   DOI: 10.1021/es0626279

Abstract

Bioaccumulation in fish depends on the dynamics of various processes that involve fish uptake, storage, and elimination of xenobiotics. Elimination via fish biotransformation is a primary process that can be evaluated in an in vitro system to improve the performance of the prediction of xenobiotic bioaccumulation potentials. In this study, values of intrinsic clearance (CLint) of seven reference compounds (atrazine, molinate, 4,4-bis(dimethylamino)-benzophenone, 4-nonylphenol, 2,4-di-tert-butylphenol, trifluralin, benzo(a)pyrene) in hepatocytes freshly isolated from rainbow trout and rat were determined using a substrate depletion approach. Atrazine was metabolized in rat hepatocytes with a CLint value of 3.81 +/- 1.96 mL/h/ 10(6) cells, whereas in trout hepatocytes, the clearance was not significant until very high cell concentration was used and the rate was estimated to be approximately 0.002 mL/h/10(6) cells. Intrinsic clearance values for all other compounds were 5.5-78.5-fold lower in trout hepatocytes than those in rat hepatocytes. Trout hepatic clearance (CL(H)) values were extrapolated from the CLint values using a "well-stirred" liver model. Biotransformation rate constants (kMET) of the compounds in trout were subsequently estimated and used as inputs to a kinetic model for the prediction of bioconcentration factors (BCF) in fish. Compared to the BCF values predicted without consideration of fish biotransformation, the inclusion of estimated kMET values significantly improved fish BCF predictions for the reference compounds. This study demonstrates a framework for future bioaccumulation assessment of xenobiotics using combined information of the physical-chemical properties of the compounds and the biotransformation potentials of the compounds in fish.


Michler's ketone (4,4'-(dimethylamino)benzophenone

National Toxicology Program
PMID: 15326678   DOI:

Abstract




Merocyanine-type dyes from barbituric acid derivatives

M C Rezende, P Campodonico, E Abuin, J Kossanyi
PMID: 11419461   DOI: 10.1016/s1386-1425(00)00461-3

Abstract

The preparation and the solvatochromic behavior of two dyes, obtained by condensation of N,N'-dimethylbarbituric acid with dimethylaminobenzaldehyde and with 4,4'-bis(N,N-dimethylamino)benzophenone (Michler's ketone) are described. The latter dye is rather sensitive to the polarity of the medium, and in particular, to the hydrogen-bond-donor ability of protic solvents. The solvatochromism of both compounds is discussed in terms of the pi* and E(T)(30) solvent polarity scales and their differences in behavior interpreted with the aid of semiempirical calculations.


A highly sensitive spectrophotometric method with solid-phase extraction for the determination of methylmercury in human hair

H B Li, F Chen, X R Xu
PMID: 11110025   DOI: 10.1093/jat/24.8.704

Abstract

Methylmercury is the most toxic among the mercury species. In order to provide a quick method to screen samples for methylmercury, a highly sensitive spectrophotometric method was established. The method was based on formation of the red complex of methylmercury with thio-Michler's ketone, which can be extracted with n-butanol. The organic layer was determined at a maximum absorption wavelength of 564 nm. The Lambert-Beer law was obeyed for methylmercury from 1.00 x 10(-7) mol/L to 2.00 x 10(-5) mol/L with a correlation coefficient of 0.9992. The detection limit was 3 x 10(-8) mol/L. The method was used to determine methylmercury in human hair. The recovery was from 94% to 102%, and the relative standard deviation was 2.5%. The results agreed with those obtained by gas chromatography with electron capture detection.


Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators

L Castle, A P Damant, C A Honeybone, S M Johns, S M Jickells, M Sharman, J Gilbert
PMID: 9059582   DOI: 10.1080/02652039709374496

Abstract

A survey of retail samples was conducted in two phases with 50 general paper and board food contact materials and articles analysed in 1992, and 121 samples, specifically of printed cartonboard, analysed in 1995. Packaging samples were extracted with ethanol containing 0.4% triethylamine. The extracts were analysed using high performance liquid chromatography (HPLC) and the presence of 4,4'-bis (dimethylamino) benzophenone (Michler's ketone, MK) and 4,4'-bis (diethylamino)-benzophenone (DEAB) confirmed using gas chromatography coupled to mass spectroscopy (GC-MS). The limits of detection for MK and DEAB in packaging were 0.05 mg/kg and 0.1-0.2 mg/kg respectively. In the first phase, MK was detected in 24% of the 50 samples at concentrations of 0.06-3.9 mg/kg paper. DEAB was detected in 12% of samples (0.1-0.2 mg/kg). In the second phase, 26% of the 121 cartonboard samples contained detectable MK (0.1-1.6 mg/kg) and 4% contained DEAB (0.2-0.7 mg/kg). Residues of the monoamine 4-(dimethylamino)benzophenone (DMAB) were found in 10% of the 1992 samples (0.1-0.6 mg/ kg). DMAB was not surveyed in 1995. These levels are too low to indicate the use of these cure agents for printing the packages. Rather, the most likely origin is from the use of recycled fibres. For three samples where the highest concentration of MK was detected, the food was analysed by GC-MS after extraction and clean-up. There was no measurable migration of MK at a detection limit of 2 micrograms/kg food. It is concluded, therefore, that the concentrations of MK present in the packaging samples analysed are unlikely to pose a risk to human health.


Determination of ionic liquids solvent properties using an unusual probe: the electron donor-acceptor complex between 4,4'-bis(dimethylamino)-benzophenone and tetracyanoethene

Cinzia Chiappe, Daniela Pieraccini
PMID: 16599465   DOI: 10.1021/jp057236f

Abstract

Michler's ketone (MK) and tetracyanoethene (TCNE) may be used as a UV-vis probe to investigate the solvent properties of ionic liquids (ILs). In molecular solvents, MK and TCNE give an electron donor-acceptor (EDA) complex, a zwitterionic species or a radical ion pair, depending on the aprotic or protic nature of the solvent and on its ionizing power. In agreement with the behavior observed in aprotic solvents, only the EDA complex was detected in ILs bearing low donor anions (beta < 0.7). The formation constant determined in [bmim][Tf(2)N] (K(c) = 5.6 (0.5) M(-1)) is similar to that measured in 1,2-dichloroethane at 25 degrees C. The visible absorption maximum (nu(max,CTC)) of the EDA complex is quantitatively described by a multiple correlation using the Kamlet-Taft pi, beta, and alpha parameters of the solvents. The H-bond donating capacity of ILs is not sufficient to determine the transformation of the EDA complex into the zwitterionic species, but the Kamlet-Taft alpha parameter seems to affect the position of the absorption band. The high ionization power of ILs, moreover, favors the slow dissociation of the EDA complex into its corresponding radical ion pair; this behavior generally characterizes highly polar and highly ionizing protic solvents, such as TFE and HFI. Finally, since the formation of the EDA complex is strongly affected by the presence of impurities, traces of nucleophiles (chloride or amines) or water may be easily detected through the change of the solution color.


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